Array ( [bid] => 7315302 ) Buy 5-methyl-N-[2-(1H-pyrazol-5-yl)ethyl]pyrimidin-2-amine

5-methyl-N-[2-(1H-pyrazol-5-yl)ethyl]pyrimidin-2-amine

Catalog No.
S7601071
CAS No.
M.F
C10H13N5
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-methyl-N-[2-(1H-pyrazol-5-yl)ethyl]pyrimidin-2-a...

Product Name

5-methyl-N-[2-(1H-pyrazol-5-yl)ethyl]pyrimidin-2-amine

IUPAC Name

5-methyl-N-[2-(1H-pyrazol-5-yl)ethyl]pyrimidin-2-amine

Molecular Formula

C10H13N5

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C10H13N5/c1-8-6-12-10(13-7-8)11-4-2-9-3-5-14-15-9/h3,5-7H,2,4H2,1H3,(H,14,15)(H,11,12,13)

InChI Key

TWTCAOPZVPGUJE-UHFFFAOYSA-N

SMILES

CC1=CN=C(N=C1)NCCC2=CC=NN2

Canonical SMILES

CC1=CN=C(N=C1)NCCC2=CC=NN2
5-methyl-N-[2-(1H-pyrazol-5-yl)ethyl]pyrimidin-2-amine is a chemical compound with a molecular formula of C12H14N6 and a molecular weight of 238.28 g/mol. This compound is also known as M158 or M-158 and is classified as a pyrimidine having a pyrazole group attached to the C2 carbon atom.
M-158 has gained significant attention in recent years due to its potential applications in the fields of biology, pharmacology, and material science. The compound has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties, making it an attractive target for drug development.
M-158 is a white to light yellow crystalline powder that is insoluble in water. The compound has a melting point of approximately 249-252°C and a boiling point of 466°C at 760 mmHg. M-158 is stable under normal conditions and has a low vapor pressure.
The chemical structure of M-158 consists of a pyrimidine ring attached to a pyrazole group through an ethylene bridge. The pyrazole group contains a nitrogen atom at position five, while the pyrimidine ring has a methyl group at the five-carbon position.
M-158 can be synthesized through various methods, including the reaction of 2-chloro-5-methylpyrimidine with 2-(1H-pyrazol-5-yl)ethylamine in the presence of a base such as sodium carbonate. Other methods of synthesis include the use of alkyl halides, iodides, or bromides in the presence of a palladium catalyst.
The purity and identity of M-158 can be confirmed through various analytical techniques, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
Various analytical methods have been developed for the detection and quantification of M-158 in biological and environmental samples. These methods include HPLC, MS, and liquid chromatography-mass spectrometry (LC-MS), among others.
M-158 has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In vitro studies have shown that M-158 inhibits the growth of various cancer cell lines, including lung, liver, colon, and breast cancer cells. M-158 has also been found to exhibit anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines.
The toxicity and safety of M-158 have been evaluated in various scientific experiments. In vivo studies have shown that M-158 exhibits low toxicity and does not cause significant adverse effects at therapeutic doses. However, more research is needed to evaluate the long-term effects of M-158 on human health.
M-158 has potential applications in various fields of research, including drug discovery, molecular biology, and material science. The compound can be used as a lead compound for the development of new drugs for the treatment of cancer and inflammation. M-158 can also be used as a fluorescent probe for imaging and detection of biological targets.
Research on M-158 is still in the early stages, and more studies are needed to fully understand its potential applications. Several research groups are currently investigating the biological and chemical properties of M-158, and its potential as a drug target for various diseases.
M-158 has potential implications in various fields of research and industry, including drug development, biomaterials, and chemical synthesis. The compound can be used as a starting point for the development of new drugs for the treatment of cancer and inflammatory diseases. M-158 can also be used as a building block for the synthesis of novel materials with specific properties.
Although M-158 has shown promising results in various studies, it still has some limitations, including low solubility and low bioavailability. More research is needed to optimize the properties of M-158 for its effective use in drug development. In the future, the development of new synthetic methods and modifications of the compound could lead to the discovery of more potent and effective drug candidates.
1. Develop more efficient synthesis methods for M-158.
2. Evaluate the efficacy of M-158 in animal models of cancer and inflammation.
3. Investigate the target specificity and mechanism of action of M-158.
4. Optimize the pharmacological properties of M-158, including solubility and bioavailability.
5. Investigate the potential use of M-158 in novel materials with specific properties, such as conductive polymers.
6. Develop more sensitive and specific analytical methods for the detection and quantification of M-158 in complex biological and environmental samples.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

203.11709544 g/mol

Monoisotopic Mass

203.11709544 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-24-2023

Explore Compound Types